molecular formula C29H53N3O12S B8263637 Biotin-PEG8-COOH

Biotin-PEG8-COOH

Cat. No.: B8263637
M. Wt: 667.8 g/mol
InChI Key: MPJWZTARMHIZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG8-COOH typically involves the conjugation of biotin to polyethylene glycol, followed by the introduction of a carboxylic acid group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG8-COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biotin-PEG8-COOH has a wide range of applications in scientific research, including:

    Chemistry: Used in bioconjugation and crosslinking reactions to modify proteins, peptides, and other biomolecules.

    Biology: Utilized in protein labeling, detection, and purification due to its strong binding affinity with avidin and streptavidin.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of new materials, nanotechnology, and surface modifications .

Mechanism of Action

Biotin-PEG8-COOH exerts its effects through several mechanisms:

Comparison with Similar Compounds

Biotin-PEG8-COOH can be compared with other similar compounds, such as:

Biological Activity

Biotin-PEG8-COOH is a bioconjugate that combines biotin, a water-soluble B-vitamin, with polyethylene glycol (PEG), which enhances solubility and biocompatibility. This compound has gained attention in various biomedical applications due to its unique properties, including its ability to facilitate targeted drug delivery and improve the pharmacokinetics of therapeutic agents.

1. Structure and Properties

This compound consists of a biotin moiety linked to an eight-unit PEG chain terminated with a carboxylic acid group. This structure offers several advantages:

  • Increased solubility : The PEG component enhances the solubility of the conjugate in aqueous environments.
  • Biocompatibility : PEG is known for its low toxicity and immunogenicity, making it suitable for biological applications.
  • Targeting capability : Biotin can bind specifically to streptavidin or avidin, allowing for targeted delivery of drugs or imaging agents.

Biotin plays a crucial role in cellular metabolism, acting as a cofactor for several carboxylases involved in key metabolic pathways. The incorporation of biotin into drug delivery systems allows for enhanced cellular uptake through receptor-mediated endocytosis, leveraging the high affinity between biotin and its receptors.

2.2 Binding Studies

Studies have demonstrated the binding efficiency of this compound to streptavidin-coated surfaces, which is critical for applications in targeted therapy:

Study Binding Affinity Conditions
High0.5 mg/mL solution with streptavidin beads
EnhancedVarious concentrations of PEGylated peptides

The binding assays indicate that this compound exhibits strong affinity towards streptavidin, making it an effective tool for targeting specific cells or tissues.

3.1 Targeted Therapy

This compound has been utilized in the development of targeted drug delivery systems, particularly in cancer therapy. By conjugating chemotherapeutic agents to this bioconjugate, researchers have achieved improved selectivity and reduced systemic toxicity.

Case Study:
A study involving the conjugation of methotrexate to Biotin-PEG8 demonstrated enhanced cytotoxicity against cancer cells compared to free methotrexate. The bioconjugate showed a significant increase in cellular uptake due to the targeting capabilities of biotin .

3.2 Imaging Applications

In addition to therapeutic uses, this compound has been applied in imaging technologies. Its ability to bind specifically to streptavidin allows for the development of imaging agents that can selectively highlight tumors or other pathological tissues.

Research Findings:
In vivo studies using quantum dots conjugated with Biotin-PEG8 showed successful targeting and imaging of tumor microenvironments in live mice, indicating its potential for real-time monitoring of therapeutic efficacy .

4. Conclusion

This compound represents a versatile compound with significant biological activity and potential applications in targeted drug delivery and imaging. Its unique properties allow for enhanced solubility, biocompatibility, and specificity, making it an essential component in modern biomedical research.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53N3O12S/c33-26(4-2-1-3-25-28-24(23-45-25)31-29(36)32-28)30-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-27(34)35/h24-25,28H,1-23H2,(H,30,33)(H,34,35)(H2,31,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJWZTARMHIZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53N3O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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